Tert-butyl 2-(3-fluorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural features. It has a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom. The molecule also contains a triaza (three nitrogen atoms) ring and a sulfanylidene (sulfur) group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The presence of fluorine, sulfur, and nitrogen atoms in the molecule could result in interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the sulfanylidene group might make it susceptible to oxidation or reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .Scientific Research Applications
Crystal Structure Analysis : The compound's crystal structure has been analyzed, revealing mirror symmetry and specific conformations. This analysis is crucial for understanding the molecular geometry and properties of the compound (Dong et al., 1999).
Synthetic Routes Development : Researchers have developed novel synthetic routes for creating new spirocyclic amide derivatives, which are crucial for advancing synthetic chemistry and potentially developing new drugs (Srinivasan et al., 2012).
Characterization and Biological Evaluation : The synthesized compounds have been characterized through various spectroscopic methods. Their biological activities, like antibacterial and anthelmintic effects, have been evaluated, which is important for identifying potential pharmacological applications (Sanjeevarayappa et al., 2015).
Pharmacological Studies : Some derivatives of the compound have been investigated for their potential as antipsychotic agents. This research is significant for developing new treatments for psychiatric disorders (Wise et al., 1985).
Exploration of Chemical Reactions : Studies have also focused on the compound's reactions with other chemicals, contributing to a deeper understanding of its chemical properties and potential applications in synthetic chemistry (Moskalenko & Boev, 2012).
Assignment of Absolute Configurations : NMR spectroscopy has been used to determine the absolute configurations of derivatives, a crucial step in the development and synthesis of chiral compounds (Jakubowska et al., 2013).
Antiviral Activity Evaluation : Some derivatives have been synthesized and tested for their antiviral activities, indicating the compound's potential in developing antiviral medications (Apaydın et al., 2020).
Future Directions
properties
IUPAC Name |
tert-butyl 3-(3-fluorophenyl)-2-sulfanylidene-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O2S/c1-17(2,3)24-16(23)22-9-7-18(8-10-22)20-14(15(25)21-18)12-5-4-6-13(19)11-12/h4-6,11H,7-10H2,1-3H3,(H,21,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXNQDNYXGDLAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)NC(=S)C(=N2)C3=CC(=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(3-fluorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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